molecular formula C19H27N3O2 B3918936 (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine

(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine

Cat. No. B3918936
M. Wt: 329.4 g/mol
InChI Key: XYMPMVIBLBFBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine, also known as BMB-322294, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits.

Mechanism of Action

(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDAC activity, (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine can alter the expression of certain genes, leading to changes in cellular function.
Biochemical and Physiological Effects:
(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, it has also been shown to have anti-inflammatory effects. Additionally, (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine in lab experiments is its specificity. Because it targets specific enzymes and receptors, it can be used to selectively alter cellular function. However, one limitation of using (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer properties, which could lead to the development of new cancer treatments. Finally, there is potential for the development of new analogs of (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine with improved solubility and bioavailability, which could make it a more effective therapeutic agent.

Scientific Research Applications

(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine has been studied for its potential therapeutic benefits in various fields of research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine has been investigated for its potential use as a treatment for Alzheimer's disease, with studies showing its ability to improve cognitive function in animal models.

properties

IUPAC Name

1-(4-butan-2-yloxy-3-ethoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-5-15(4)24-18-8-7-16(9-19(18)23-6-2)11-20-12-17-13-21-14(3)10-22-17/h7-10,13,15,20H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMPMVIBLBFBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)CNCC2=NC=C(N=C2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.